molecular formula C22H25IN4O3 B3919553 N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B3919553
M. Wt: 520.4 g/mol
InChI Key: YRTNGFHTLRCMSP-LGJNPRDNSA-N
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Description

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring, an iodinated aromatic system, and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the iodinated aromatic intermediate through electrophilic iodination. This intermediate is then coupled with a triazole derivative under basic conditions to form the final product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The iodinated aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while nucleophilic substitution on the iodinated ring could introduce various functional groups such as amines or ethers.

Scientific Research Applications

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The iodinated aromatic system may also play a role in binding to specific sites within biological molecules, thereby modulating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine
  • N-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine

Uniqueness

N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of the triazole ring and the iodinated aromatic system provides a distinct set of properties that can be exploited in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-1-[4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25IN4O3/c1-22(2,3)17-5-7-18(8-6-17)29-9-10-30-21-19(23)11-16(12-20(21)28-4)13-26-27-14-24-25-15-27/h5-8,11-15H,9-10H2,1-4H3/b26-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTNGFHTLRCMSP-LGJNPRDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)C=NN3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2I)/C=N/N3C=NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25IN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 4
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 5
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine
Reactant of Route 6
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N-[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxyphenyl}methylidene]-4H-1,2,4-triazol-4-amine

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